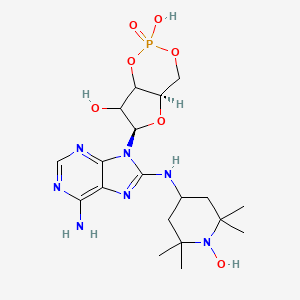

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 8-bromoadenosine cyclic 3',5'-monophosphate, has been investigated to understand the cell-division-promoting activity in plant tissues and their resistance to degradation by phosphodiesterases, providing insights into the synthesis strategies that could be applied to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate (Wood & Braun, 1973).

Molecular Structure Analysis

Studies on the crystal and molecular structure of similar compounds, like 8-methyladenosine 3'-monophosphate dihydrate, reveal detailed conformations and the importance of hydrogen bonding and molecular interactions in stabilizing these molecules (Yasuniwa et al., 1979).

Chemical Reactions and Properties

Research into the reactivity and functionalization of cAMP derivatives, including the synthesis of disubstituted derivatives, sheds light on the chemical behavior and potential reactivity of this compound, highlighting its interactions with enzymes and potential as a biochemical tool (Uno et al., 1976).

Physical Properties Analysis

The physical properties of cAMP derivatives, such as their conformational dynamics and stability, are crucial for understanding their biological functions and interactions. Investigations into the properties of similar compounds provide valuable insights into the expected physical characteristics of this compound (Pohorille et al., 1978).

Chemical Properties Analysis

Exploring the chemical properties, including the study of spin-labeled derivatives of cAMP, offers perspectives on the electronic and structural aspects that define the reactivity and interaction potential of this compound with biological targets (Hoppe & Wagner, 1974).

Wissenschaftliche Forschungsanwendungen

Cell Division and Plant Tissue Growth

8-Bromoadenosine 3':5'-cyclic monophosphate, a compound similar in structure to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. When used with an auxin, this compound can replace the cell-division-promoting activity of cytokinesins or 6-substituted adenylyl cytokinin. This suggests its potential role in plant tissue growth and cell division modulation (Wood & Braun, 1973).

Mass Spectrometric Analysis in Protein Kinase Studies

Compounds like 8-(6-aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate have been analyzed using fast atom bombardment mass spectrometry. This method is crucial for understanding the activators of cyclic AMP-dependent protein kinase, demonstrating the compound's significance in bioanalytical studies and protein kinase research (Newton et al., 1995).

Role in Nucleotide-Regulated Phenomena

8-Azidoadenosine-3’,5’-cyclic monophosphate, similar to this compound, is used as a photoaffinity probe to understand molecular mechanisms of nucleotide-regulated phenomena. This approach helps in determining how nucleotides like cAMP regulate biological activities, offering insights into receptor protein interactions and cellular events regulation (Hoyer, Owens, & Haley, 1980).

Affinity Chromatography in Enzyme Studies

Compounds structurally related to this compound, like 8-(6-aminohexyl)aminoadenosine 3':5'-cyclic monophosphate, are used in affinity chromatography for enzyme studies. This includes studying protein kinases and understanding their activation and inhibition mechanisms, which are pivotal in biochemical and pharmacological research (Jergil, Guilford, & Mosbach, 1974).

Implications in Cell Differentiation and Death

Research has shown that derivatives of adenosine 3':5'-cyclic monophosphate, closely related to this compound, are effective in programming cells for terminal differentiation resulting in death. This has significant implications in understanding cell cycle regulation and potential applications in cancer research (Basile, Wood, & Braun, 1973).

Wirkmechanismus

Biochemical Pathways

The affected pathways include:

- Gene Expression : cAMP activates the cAMP-activated global transcriptional regulator CRP in bacteria (such as Escherichia coli), influencing gene expression .

- Ion Channels : cAMP modulates potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channels (HCN2) in humans .

- Metabolism : cAMP influences adenylate cyclase activity, which affects cyclic nucleotide levels and downstream signaling .

Action Environment

Environmental factors can influence the compound’s stability, efficacy, and action. Unfortunately, specific details regarding environmental effects remain undisclosed.

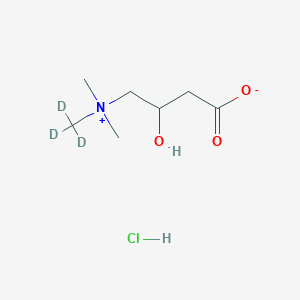

Eigenschaften

IUPAC Name |

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBKLATJLPRPA-VHBSBENZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N7O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.